ethyl (2-Boc-Aminothiazole-3-yl)acetate
Overview
Description
Ethyl (2-Boc-Aminothiazole-3-yl)acetate is a compound that belongs to the class of aminothiazoles, which are heterocyclic compounds containing both nitrogen and sulfur atoms in their ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-Boc-Aminothiazole-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then protected with a tert-butoxycarbonyl (Boc) group to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-Boc-Aminothiazole-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl (2-Boc-Aminothiazole-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2-Boc-Aminothiazole-3-yl)acetate involves its interaction with various molecular targets. The thiazole ring can act as a ligand for metal ions, influencing enzymatic activities. Additionally, the compound can interact with biological membranes, affecting cell permeability and function.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog without the Boc protection and ester group.
Ethyl 2-Aminothiazole-4-carboxylate: Similar structure but with a carboxylate group at the 4-position.
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: A more complex derivative with additional functional groups.
Uniqueness
Ethyl (2-Boc-Aminothiazole-3-yl)acetate is unique due to its Boc protection, which provides stability and allows for selective deprotection in multi-step synthesis. The ethyl ester group also offers versatility in further chemical modifications.
Properties
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-5-17-9(15)6-8-7-19-10(13-8)14-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSLETVAVANTOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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